

An In-depth Technical Guide to 2-Quinoxalinol (CAS: 1196-57-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Quinoxalinol**

Cat. No.: **B048720**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Quinoxalinol** (CAS: 1196-57-2), a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document consolidates key information on its chemical properties, synthesis, spectral data, and biological activities, presented in a structured format to support research and development endeavors.

Chemical and Physical Properties

2-Quinoxalinol, also known as 2-hydroxyquinoxaline or 2(1H)-quinoxalinone, is a bicyclic organic compound.^[1] It typically appears as a white to pale yellow crystalline solid and is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), with limited solubility in water.^[1] The compound's structure features a quinoxaline ring with a hydroxyl group, which imparts weak acidic properties and the ability to engage in hydrogen bonding.^[1]

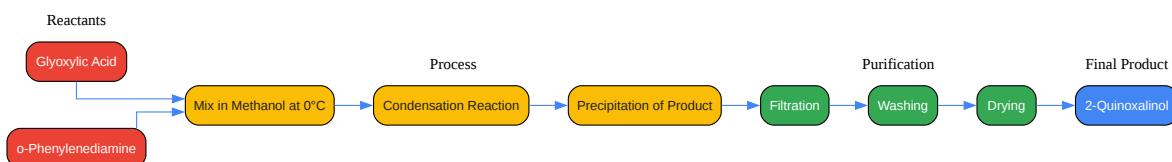
Table 1: Physicochemical Properties of **2-Quinoxalinol**

Property	Value	Reference(s)
CAS Number	1196-57-2	[1] [2] [3]
Molecular Formula	C ₈ H ₆ N ₂ O	[1] [2] [3]
Molecular Weight	146.15 g/mol	[2] [3] [4]
Appearance	Light yellow to light brown powder	[1] [2]
Melting Point	271-275 °C	[2] [3]
Purity	≥ 98% (HPLC)	[2]
InChI Key	FFRYUAVNPBUEIC-UHFFFAOYSA-N	[1] [3]
SMILES	O=C1NC=2C(N=C1)=CC=CC=2	[1]

Tautomerism: **2-Quinoxalinol** exists in a tautomeric equilibrium with its keto form, 2(1H)-quinoxalinone. This equilibrium can be influenced by factors such as the solvent, temperature, and pH.[\[5\]](#)[\[6\]](#)[\[7\]](#) The keto form is generally considered to be the more stable tautomer.

Tautomeric equilibrium of **2-Quinoxalinol**.

Synthesis Protocols


The synthesis of **2-Quinoxalinol** is most commonly achieved through the condensation of o-phenylenediamine with a two-carbon electrophile.

Glyoxylic Acid Method

A prevalent and efficient method involves the reaction of o-phenylenediamine with glyoxylic acid.[\[8\]](#)[\[9\]](#)[\[10\]](#) This reaction is typically performed at low temperatures to control the exothermic nature of the condensation.

Experimental Protocol:

- Dissolve glyoxylic acid monohydrate (e.g., 4.5 equivalents) in a suitable solvent such as methanol in a round-bottom flask equipped with a stirrer.[10]
- Cool the solution to 0°C in an ice bath.
- Separately, dissolve o-phenylenediamine (1.0 equivalent) in methanol.
- Add the o-phenylenediamine solution dropwise to the cooled glyoxylic acid solution with continuous stirring.[10]
- Maintain the reaction temperature at 0°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, a precipitate of **2-Quinoxalinol** will form.
- Collect the crude product by filtration.
- Wash the precipitate with a suitable solvent and dry to obtain the crude **2-Quinoxalinol**.
- Further purification can be achieved by recrystallization.

[Click to download full resolution via product page](#)

General workflow for the synthesis of **2-Quinoxalinol**.

Chloroacetic Acid Method

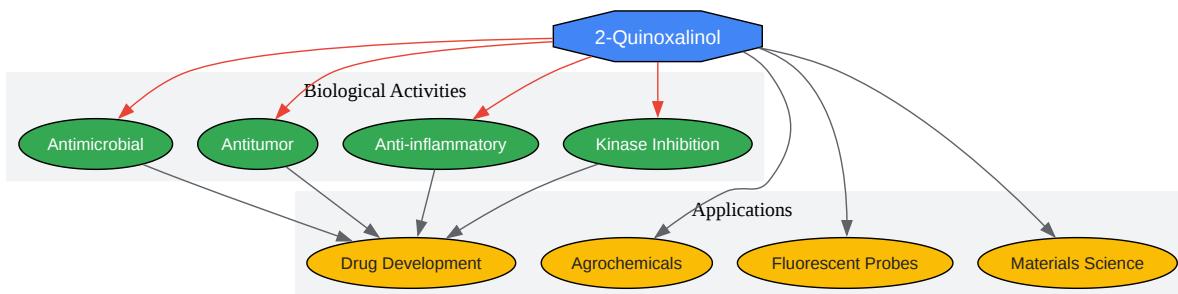
An older method for the synthesis of **2-Quinoxalinol** involves the reaction of o-phenylenediamine with chloroacetic acid.^[9] This process typically involves a two-step sequence of condensation followed by oxidation.

Experimental Protocol:

- Condense o-phenylenediamine with chloroacetic acid to form 2-hydroxy-3,4-dihydroquinoxaline.^[9]
- Dissolve the intermediate in an alkaline solution.
- Oxidize the intermediate using hydrogen peroxide or by bubbling air through the solution to yield the sodium salt of 2-hydroxyquinoxaline.^[9]
- Acidify the solution with an acid like hydrochloric acid to precipitate the final product, **2-Quinoxalinol**.^[9]

Spectral Data

The structural characterization of **2-Quinoxalinol** is supported by various spectroscopic techniques.


Table 2: Spectral Data of **2-Quinoxalinol**

Technique	Solvent	Key Signals/Peaks	Reference(s)
¹ H NMR	DMSO-d ₆	δ 12.47 (s, 1H, NH), 8.21 (s, 1H, CH), 7.80 (d, 1H, Ar-H), 7.58 (t, 1H, Ar-H), 7.35-7.33 (m, 2H, Ar-H)	[11]
¹³ C NMR	DMSO-d ₆	Signals observed for aromatic and heterocyclic carbons.	[12][13]
Mass Spec (EI)	-	m/z 146 (M ⁺)	[14]

Biological Activities and Applications

2-Quinoxalinol and its derivatives are recognized for a wide range of biological activities, making them valuable scaffolds in drug discovery and development.[15][16][17][18]

- **Antimicrobial and Antifungal Activity:** The quinoxaline core is associated with significant antibacterial and antifungal properties.[1][19][20][21]
- **Antitumor Activity:** Various derivatives have been investigated for their potential as anticancer agents.[1][13][15][17][19]
- **Anti-inflammatory and Analgesic Activity:** The compound has been explored for its potential as an anti-inflammatory and pain-relieving agent.[2][22]
- **Intermediate in Synthesis:** **2-Quinoxalinol** is a key intermediate in the synthesis of various biologically active molecules, including the organothiophosphate insecticide Quinalphos.[23] It is also used in the development of fluorescent probes for biological imaging.[2]
- **Photocatalytic Activity:** It has been shown to possess photocatalytic activity, interacting with antioxidants and neurotransmitters.[24]
- **Kinase Inhibition:** Quinoxaline derivatives have been designed as kinase inhibitors, which are crucial in cancer therapy.[25]

[Click to download full resolution via product page](#)

Biological activities and applications of **2-Quinoxalinol**.

Safety and Handling

2-Quinoxalinol is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][26] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[3] It should be stored at room temperature.[2]

This technical guide serves as a foundational resource for professionals engaged in research and development involving **2-Quinoxalinol**. The provided data and protocols are intended to facilitate further investigation into the promising therapeutic and industrial applications of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1196-57-2: 2-quinoxalinol | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Quinoxalinol 99 HPLC 1196-57-2 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tautomerism of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. TWI716060B - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Google Patents [patents.google.com]

- 9. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]
- 10. Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Eureka | Patsnap [eureka.patsnap.com]
- 11. 2-Quinoxalinone(1196-57-2) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2(1H)-Quinoxalinone [webbook.nist.gov]
- 15. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Biological Evaluation of 2-Oxo/Thioxoquinoxaline and 2-Oxo/Thioxoquinoxaline-Based Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 21. blogs.rsc.org [blogs.rsc.org]
- 22. nbinfo.com [nbinfo.com]
- 23. nbinfo.com [nbinfo.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Quinoxalinol (CAS: 1196-57-2)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b048720#2-quinoxalinol-cas-number-1196-57-2\]](https://www.benchchem.com/product/b048720#2-quinoxalinol-cas-number-1196-57-2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com